
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane (HCTT) is a versatile organosilicon compound that has been used for a variety of different applications. It is a colorless liquid at room temperature and has a melting point of -87°C and a boiling point of 213°C. HCTT is a reactive compound and is mainly used as a catalyst in organic synthesis and in the production of polymers and organic compounds. HCTT is also known for its antimicrobial, antifungal, and insecticidal properties, making it a useful compound for many scientific applications.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of polymers and organic compounds, and as an antimicrobial, antifungal, and insecticidal agent. 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has also been used in the synthesis of pharmaceuticals, biochemicals, and other compounds. Additionally, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been used in the synthesis of polysiloxanes and other siloxane derivatives.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of acid that can donate electrons to other molecules. This allows 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane to act as a catalyst in organic synthesis, as well as a reagent in the synthesis of polymers and other organic compounds. Additionally, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been found to have antimicrobial, antifungal, and insecticidal properties.
Biochemical and Physiological Effects
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been found to have antimicrobial, antifungal, and insecticidal properties. It has also been found to have an inhibitory effect on the growth of bacteria, fungi, and insects. Additionally, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has been found to have a cytotoxic effect on mammalian cells. It has been found to be toxic to humans at high concentrations, and is considered to be an environmental hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane has several advantages and limitations for lab experiments. One of the main advantages is that it is a relatively inexpensive compound, making it a cost-effective choice for many experiments. Additionally, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is a reactive compound, making it useful as a catalyst in organic synthesis. However, 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is toxic to humans at high concentrations and is considered to be an environmental hazard, so it must be handled with caution.
Direcciones Futuras
There are several potential future directions for 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane research. One potential direction is to further investigate its antimicrobial, antifungal, and insecticidal properties. Additionally, further research could be conducted to investigate the mechanisms of action of 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane and to develop more efficient synthesis methods. Finally, further research could be conducted to investigate the potential applications of 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane in the synthesis of pharmaceuticals, biochemicals, and other compounds.
Métodos De Síntesis
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane can be synthesized in a two-step process. The first step involves the reaction of 1,1,1-trichloro-2-propanol and trichlorosilane in the presence of an acid catalyst. This reaction produces a mixture of 1,1,1-trichloro-2-propanol and 1,1,1,3,3,3-hexachloro-2-(trichlorosilyl)trisilane. The second step involves the separation of the two compounds using distillation.
Propiedades
InChI |
InChI=1S/Cl9Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZJOFOWTBYBAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl9Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40810302 |
Source


|
| Record name | 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40810302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane | |
CAS RN |
62257-60-7 |
Source


|
| Record name | 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40810302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trichlorosilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

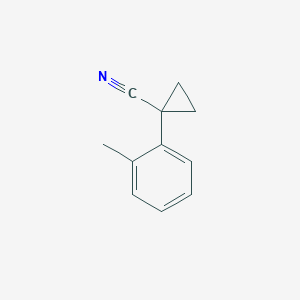
![5-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1601895.png)
![[1-(Triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B1601896.png)



![2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene](/img/structure/B1601902.png)

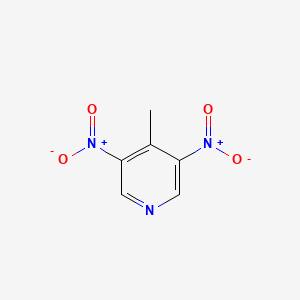
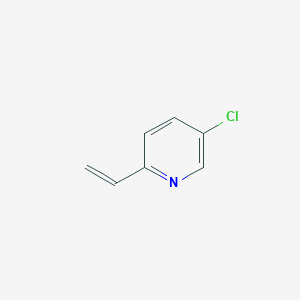
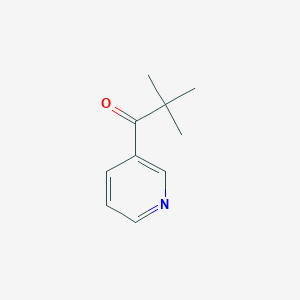

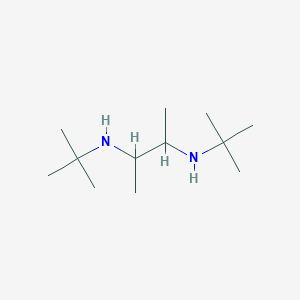
![(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol](/img/no-structure.png)